Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
Description
Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core, a 4-ethoxyphenyl group, and a piperidine ring esterified at the 3-position. The molecule integrates multiple pharmacophoric elements:
- Thiazolo[3,2-b][1,2,4]triazole: A bicyclic system combining thiazole and 1,2,4-triazole rings, known for diverse biological activities, including antimicrobial and anti-inflammatory effects.
- 4-Ethoxyphenyl group: Aromatic substituent with electron-donating ethoxy moiety, influencing lipophilicity and π-π stacking interactions.
Crystallographic analysis (e.g., via SHELX programs ) would reveal conformational details, such as ring puckering in the piperidine and thiazolo-triazole systems, critical for understanding binding interactions.
Properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-4-18-24-23-27(25-18)21(28)20(32-23)19(15-9-11-17(12-10-15)30-5-2)26-13-7-8-16(14-26)22(29)31-6-3/h9-12,16,19,28H,4-8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYVTZEMHAZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol. The compound features a piperidine ring and a thiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 898345-59-0 |
Biological Activities
Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiazole and triazole moieties have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values indicating potent efficacy against these tumors .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Studies have reported that similar piperidine derivatives demonstrate effectiveness against both bacterial and fungal strains. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial action .
Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of the Thiazole Moiety : Utilizing specific reagents such as isothiocyanates or thioamides.
- Coupling Reaction : The final step often involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the desired ester linkage.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of thiazole and triazole exhibited significant cytotoxicity against HCT116 cells with IC50 values ranging from 6.2 μM to 43.4 μM for different analogs .
- Antimicrobial Assessment : Another investigation highlighted the effectiveness of piperidine derivatives against various bacterial strains compared to standard antibiotics like chloramphenicol, showing enhanced antibacterial activity in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
- Structural Differences: Aromatic substituent: 3-Fluorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating). Fluorine enhances metabolic stability but reduces lipophilicity compared to ethoxy. Heterocyclic base: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
- Implications :
- The 3-fluorophenyl group in Compound A may enhance electrophilic interactions with target enzymes, while the ethoxy group in the target compound improves membrane permeability.
- Piperazine’s basicity could lead to higher solubility in acidic environments, favoring gastrointestinal absorption.
Compound B: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Core Structure: Triazolo-thiadiazole vs. thiazolo-triazole.
- Functionalization : Both compounds feature methoxy/ethoxy aromatic groups, but Compound B lacks the piperidine carboxylate, reducing steric bulk and simplifying synthesis.
- Biological Relevance : Compound B demonstrated antifungal activity via 14-α-demethylase inhibition in docking studies, suggesting the target compound may share similar mechanisms if the thiazolo-triazole core interacts with heme cofactors.
Compound C: Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Heterocyclic System : Thiazolo-pyrimidine vs. thiazolo-triazole. Pyrimidine’s nitrogen-rich structure enhances hydrogen-bonding diversity.
- Substituents : 4-Chlorophenyl (electron-withdrawing) and methyl groups increase steric hindrance compared to the target compound’s ethoxyphenyl.
- Physicochemical Properties : The α,β-unsaturated ester in Compound C may confer reactivity toward nucleophiles (e.g., glutathione), impacting metabolic pathways.
Compound D: Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate
- Core Differences : Pyrazole-piperidine vs. thiazolo-triazole-piperidine. The absence of the fused thiazolo-triazole system in Compound D reduces π-conjugation and polar surface area.
- Functional Groups : Ethyl and methyl substituents on pyrazole enhance hydrophobicity, favoring passive diffusion across lipid membranes.
Comparative Analysis Table
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in the target compound’s thiazolo-triazole core and the piperidine carboxylate may form extensive hydrogen bonds, as described in graph-set analysis , enhancing binding to targets like enzymes or receptors.
- Ring Puckering : The piperidine ring likely adopts a chair conformation, while the thiazolo-triazole system may exhibit slight puckering, influencing steric interactions (see Cremer-Pople coordinates ).
- Docking studies with SHELX-refined crystallographic data could validate this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
